molecular formula C9H8ClNO4 B1432018 (5-Chloro-4-methyl-2-nitrophenyl)acetic acid CAS No. 1437794-56-3

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Cat. No.: B1432018
CAS No.: 1437794-56-3
M. Wt: 229.62 g/mol
InChI Key: YNSRHOWGWYFOQN-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methylacetophenone to introduce the nitro group, followed by chlorination to add the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group.

    (5-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group at the 4-position.

    (5-Methyl-2-nitrophenyl)acetic acid: Similar structure but lacks the chloro group.

Uniqueness

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSRHOWGWYFOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246421
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-56-3
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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